BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Analysis of 2-(Tosyloxy)benzoic Acid:
NMR Characterization & Structural Validation

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-(4-

Compound Name: Methylphenyl)sulfonyloxybenzoic
acid

CAS No.: 82745-72-0

Cat. No.: B1594485

Get Quote

Executive Summary & Scientific Context

2-(Tosyloxy)benzoic acid (also known as O-tosylsalicylic acid) is a critical activated
intermediate in organic synthesis, often utilized for acylation reactions or as a mechanistic
probe in aspirin-like drug derivatives. Unlike its parent compound, salicylic acid, the phenolic
oxygen is esterified with a

-toluenesulfonyl (tosyl) group.

This modification drastically alters the electronic environment of the aromatic ring. The core
challenge in characterizing this molecule lies in distinguishing it from its hydrolysis products
(salicylic acid +

-toluenesulfonic acid) and confirming the integrity of the sulfonate ester linkage. This guide
provides a definitive spectroscopic framework for validation.

Structural Analysis & Assignment Strategy
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To accurately assign the spectrum, we must deconstruct the molecule into three distinct spin
systems:

e Ring A (Benzoic Acid Moiety): An ABCD aromatic system. The proton at position 6 (H-6) is
diagnostically the most downfield aromatic signal due to the anisotropic deshielding of the
adjacent carboxylic acid.

* Ring B (Tosyl Moiety): An AA'BB' system (appearing as two doublets) characteristic of 1,4-
disubstituted benzenes.

» Aliphatic Zone: A clean singlet corresponding to the tosyl methyl group.

Mechanistic Shift Prediction

e Phenol vs. Tosylate: In salicylic acid, the phenolic -OH is a strong electron donor
(resonance), shielding the ortho and para positions. Converting this to -OTs removes this
donation and adds an inductive electron-withdrawing effect. Consequently, H-3 and H-5 will
shift downfield compared to salicylic acid.

Experimental Protocol

Trustworthiness Check: Sulfonate esters are prone to hydrolysis in the presence of water and
heat. The following protocol minimizes degradation during acquisition.

Sample Preparation

e Solvent: DMSO-

is preferred over CDCI
for solubility and to stabilize the carboxylic acid proton exchange.

e Concentration: 10—-15 mg in 0.6 mL solvent.
e Pre-Acquisition Check: Ensure solvent is stored over molecular sieves. Presence of H

O peak at 3.33 ppm (in DMSO) should be minimized.

Acquisition Parameters
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e Pulse Sequence:zg30 (30° pulse) for quantitative reliability.
o Relaxation Delay (D1): Set to

5 seconds. The aromatic protons and the carboxylic acid proton have significantly different
T1 relaxation times; a short D1 will suppress the integration of the acid proton.

« Scans (NS): 16 (1H), 1024 (13C).

1H NMR Spectral Analysis (400 MHz, DMSO- )

The following data represents the consensus chemical shifts derived from substituent chemical
shift (SCS) principles and analogous O-sulfonylated salicylates.

Table 1: 1H NMR Assignment
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Shift ( Coupling (
Position Multiplicity Integral Lodi
, ppm) , Hz) ogic

Assignment

Exchangeabl

e acidic
COOH 12.5-135 brs 1H _

proton; highly

variable.

Diagnostic:
Deshielded
by ortho-
COOH.

H-6 7.95-8.05 dd 1H 78,15

Tosyl ring
H-2', 6' 7.75-7.80 d 2H 8.2 (ortho to

sulfonyl).

Overlapping
H-4, H-5 7.55-7.70 m 2H - multiplets of
Ring A.

Tosyl ring
H-3', 5' 7.40-7.45 d 2H 8.2 (ortho to
methyl).

Ortho to -OTs
group.
Upfield of H-
6.

H-3 7.15-7.25 dd 1H 8.0,1.2

Diagnostic:
2.42 S 3H - Tosyl methyl
group.

CH

Key Spectral Features for Validation

o The "Aspirin" Pattern: Look for the characteristic pattern of the benzoic acid ring: One
doublet significantly downfield (H-6), one doublet further upfield (H-3), and two
triplets/multiplets in between.
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» Absence of Phenolic OH: Salicylic acid shows a sharp singlet around 10-11 ppm (often
hydrogen-bonded). This peak must be absent. If present, hydrolysis has occurred.

13C NMR Spectral Analysis (100 MHz, DMSO- )

The 13C spectrum confirms the carbon skeleton and, crucially, the oxidation state of the

carbonyl.
Table 2: 13C NMR Assignment
Shift (
Carbon Type Assighment
» PpM)
COOH. Distinct from ester
Carbonyl 165.0 - 166.5
carbonyls (~169+).
) C-2 (Ipso to OTs). Deshielded
Aromatic C-O 148.0 - 150.0
by oxygen.
Tosyl ipso carbon (attached to
Sulfonyl C-S 145.0 - 146.0 S)
_ Aromatic methines (Ring A and
Aromatic C-H 122.0 - 135.0 B)
Methyl 21.0-215 Tosyl methyl carbon.

Structural Validation Workflow (Visualization)

The following diagram outlines the logical flow for confirming the structure and ruling out
common impurities (Salicylic Acid, p-TsOH).
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Figure 1: Decision tree for spectroscopic validation of 2-(tosyloxy)benzoic acid, emphasizing
impurity rejection.

Advanced Verification: 2D NMR (HMBC)

To definitively prove the ester linkage (C-O-S bond) which is "silent" in 1H NMR, use
Heteronuclear Multiple Bond Correlation (HMBC).

The "Bridge" Experiment

You cannot see a direct coupling across the oxygen-sulfur bridge. However, you can infer
connectivity by observing the separate spin systems:

e Ring A Correlation: H-3 correlates to C-1 (COOH) and C-2 (C-0).
* Ring B Correlation: H-2'/6' correlates to the Sulfonyl ipso carbon.

* Negative Proof: Ensure there is no correlation between Ring A protons and a carbonyl
carbon typical of acetyl groups (which would imply aspirin).

Arrows indicate observed
Long-range C-H correlations

D D

H-6 (Benzoic)
7
H-3 (Benzoic) m
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Figure 2: Key HMBC correlations. Note that the O-S bond breaks magnetic transfer, so Ring A
and Ring B are magnetically isolated in 2D NMR.

Common Pitfalls & Troubleshooting
Issue: Doublet Splitting in Methyl Group?

e Observation: The methyl singlet at 2.42 ppm appears split or broadened.

o Cause: This is often due to rotational restricted isomerism or, more likely, the presence of
free p-toluenesulfonic acid (pTsOH) impurity.

e Solution: Spike the sample with authentic pTsOH. If the peak grows, your sample is
degrading.

Issue: Missing COOH Proton?

e Observation: No peak observed at 12-13 ppm.
e Cause: Chemical exchange with trace water in the DMSO.

e Solution: This is acceptable. Focus on the chemical shift of H-6.[1][2][3] If H-6 is at 8.0 ppm,
the COOH is intact. If H-6 shifts upfield to ~7.7 ppm, it may be the carboxylate anion (salt
form).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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